molecular formula C10H10BrNO B8686639 2-Bromo-5-isopropoxybenzonitrile

2-Bromo-5-isopropoxybenzonitrile

Cat. No.: B8686639
M. Wt: 240.10 g/mol
InChI Key: NGFIKCLLBVQQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-isopropoxybenzonitrile is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-bromo-5-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3

InChI Key

NGFIKCLLBVQQER-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5-hydroxy-benzonitrile (20.0 g, 10.1 mmol) and K2CO3 (5.60 g, 40.4 mmol) were taken-up in dry DMF (12.5 mL). 2-Iodopropane (2.00 mL, 20.2 mmol) was added and the reaction mixture was heated at 60° C. for 2 h. The mixture was diluted with ether (100 mL), filtered over celite and the filtrate was washed with water (3×50 mL) and brine (50 mL), dried over MgSO4, evaporated and purified by column chromatography (5-45% EtOAc/hexanes) to give 1.9 g (81%) of 2-bromo-5-isopropoxybenzonitrile as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.53 (d, J=9.0 Hz, 1H), 7.15 (d, J=2.9 Hz, 1H), 6.99 (dd, J=9.0, 3.0 Hz, 1H), 4.58-4.49 (m, 1H), 1.36 (d, J=6.0 Hz, 6H). ESI-MS m/z calc. 239.0. found 240.1 (M+1)+. Retention time: 1.81 minutes (3 min run).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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